
N,N-Bis(2-hydroxyethyl)-N'-(1-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is a chemical compound known for its unique structure and properties It is characterized by the presence of two hydroxyethyl groups and a phenylethyl group attached to a thiourea backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea typically involves the reaction of 2-hydroxyethylamine with phenylethyl isothiocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain high-purity N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.
Substitution: The hydroxyethyl groups can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various ethers or esters.
Applications De Recherche Scientifique
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea has found applications in several scientific research areas:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: It is used in the formulation of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The hydroxyethyl groups enhance its solubility and facilitate its interaction with biological membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethylthiourea: Similar structure but with ethyl groups instead of hydroxyethyl groups.
N,N-Dimethylthiourea: Contains methyl groups instead of hydroxyethyl groups.
N,N-Bis(2-hydroxyethyl)thiourea: Lacks the phenylethyl group.
Uniqueness
N,N-Bis(2-hydroxyethyl)-N’-(1-phenylethyl)thiourea is unique due to the presence of both hydroxyethyl and phenylethyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
74548-48-4 |
|---|---|
Formule moléculaire |
C13H20N2O2S |
Poids moléculaire |
268.38 g/mol |
Nom IUPAC |
1,1-bis(2-hydroxyethyl)-3-(1-phenylethyl)thiourea |
InChI |
InChI=1S/C13H20N2O2S/c1-11(12-5-3-2-4-6-12)14-13(18)15(7-9-16)8-10-17/h2-6,11,16-17H,7-10H2,1H3,(H,14,18) |
Clé InChI |
UYBLDBOHWQNBLI-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)NC(=S)N(CCO)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


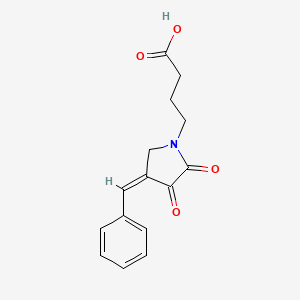
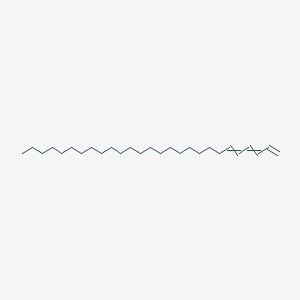
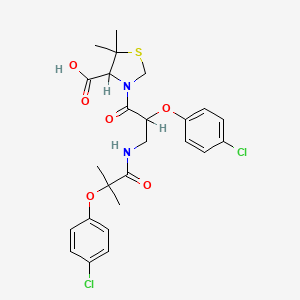
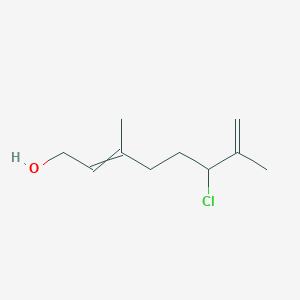
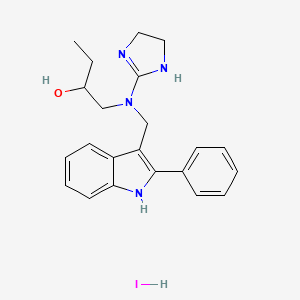

![8-Fluoro-3,10-dimethylpyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B14452180.png)

![Benz[a]anthracen-12-ol, 7,12-dihydro-12-methyl-7-methylene-](/img/structure/B14452196.png)
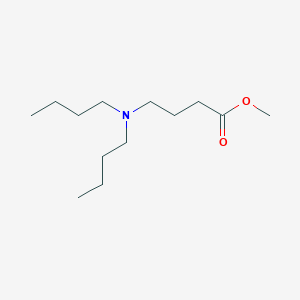

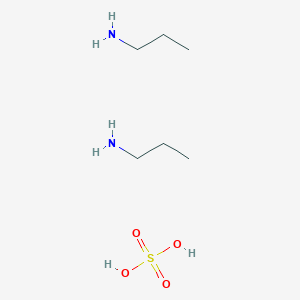
![[4-[cyano-(4-methylphenyl)methyl]phenyl]azanium;chloride](/img/structure/B14452226.png)

